molecular formula C17H15N5O3S B2593515 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide CAS No. 2034505-11-6

11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide

Cat. No.: B2593515
CAS No.: 2034505-11-6
M. Wt: 369.4
InChI Key: ZBLLJDCCKISYTJ-UHFFFAOYSA-N
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Description

11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is a complex organic compound featuring a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide typically involves multi-step organic reactions. The pyrazolo[1,5-a]pyrimidine core can be synthesized through cyclization reactions involving appropriate precursors such as pyrazole and pyrimidine derivatives . The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents into the molecule .

Mechanism of Action

The mechanism of action of 11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells, thereby exerting its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-oxo-N-{pyrazolo[1,5-a]pyrimidin-6-yl}-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide is unique due to its specific structural features and its potential as an antitumor agent. Its ability to inhibit CDKs and induce apoptosis in cancer cells sets it apart from other similar compounds .

Properties

IUPAC Name

11-oxo-N-pyrazolo[1,5-a]pyrimidin-6-yl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O3S/c23-16-2-1-11-7-14(8-12-4-6-21(16)17(11)12)26(24,25)20-13-9-18-15-3-5-19-22(15)10-13/h3,5,7-10,20H,1-2,4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLLJDCCKISYTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N2CCC3=CC(=CC1=C32)S(=O)(=O)NC4=CN5C(=CC=N5)N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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